molecular formula C13H10F3N3O2 B1451190 N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine CAS No. 1219454-28-0

N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine

Cat. No. B1451190
M. Wt: 297.23 g/mol
InChI Key: YOLHQWVZGLIEDN-UHFFFAOYSA-N
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Description

“N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine” is a chemical compound with the molecular formula C13H10F3N3O2 and a molecular weight of 297.23 g/mol .


Physical And Chemical Properties Analysis

The molecular formula of “N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine” is C13H10F3N3O2, and it has a molecular weight of 297.23 g/mol .

Scientific Research Applications

  • Hypophosphorous Acid Derivatives

    • Scientific Field : Medicinal Chemistry and Biochemistry .
    • Application Summary : These derivatives have antihyperalgic activity and biological applications . They are particularly useful for treating neurodegenerative disease and brain disorders .
    • Methods of Application : The exact methods of application or experimental procedures are not specified in the source .
    • Results or Outcomes : The derivatives have shown to have agonist or antagonist properties for metabotropic glutamate receptors (mGluRs), particularly for group III, subtype 4 (mGlu4Rs) .
  • Fmoc-N-Me-Trp(Trt)-OH

    • Scientific Field : Medicinal Chemistry, Biochemistry, and Pharmaceutical Sciences.
    • Application Summary : This compound is used in peptide synthesis, as a fluorescent tag for protein labeling, as a substrate for enzyme assays, and as a precursor for the synthesis of bioactive compounds. It is also used in the synthesis of peptide-based drugs, as well as for the development of new drugs.
    • Methods of Application : Fmoc-N-Me-Trp(Trt)-OH acts as a substrate for various enzymes, such as tryptophan synthase and tryptophanase. It is also used as a fluorescent tag for protein labeling, as it can be easily detected by fluorescence microscopy.
    • Results or Outcomes : Fmoc-N-Me-Trp(Trt)-OH has been shown to have a variety of biochemical and physiological effects. It has been shown to have anticonvulsant activity, as well as neuroprotective effects. It has also been shown to have antidepressant and anxiolytic effects, and to be an effective inhibitor of monoamine oxidase. Additionally, Fmoc-N-Me-Trp(Trt)-OH has been shown to have anti-inflammatory and anti-cancer effects.

properties

IUPAC Name

N'-hydroxy-4-[2-(trifluoromethoxy)phenyl]pyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c14-13(15,16)21-11-4-2-1-3-9(11)8-5-6-18-10(7-8)12(17)19-20/h1-7,20H,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLHQWVZGLIEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=NO)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)/C(=N/O)/N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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